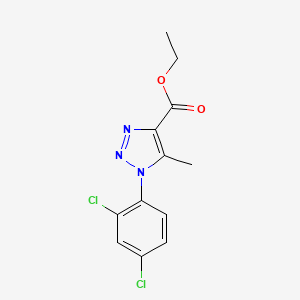

Ethyl 1-(2,4-dichlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

Description

Ethyl 1-(2,4-dichlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a 1,2,3-triazole derivative characterized by a 2,4-dichlorophenyl group at position 1, a methyl group at position 5, and an ethyl carboxylate moiety at position 2. This compound is part of a broader class of triazole-based molecules known for their diverse applications in corrosion inhibition, medicinal chemistry, and materials science. Its structure imparts unique electronic and steric properties, with the 2,4-dichlorophenyl group contributing strong electron-withdrawing effects and increased lipophilicity compared to simpler aryl substituents.

Properties

IUPAC Name |

ethyl 1-(2,4-dichlorophenyl)-5-methyltriazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11Cl2N3O2/c1-3-19-12(18)11-7(2)17(16-15-11)10-5-4-8(13)6-9(10)14/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAJGSMCZPPQHMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=N1)C2=C(C=C(C=C2)Cl)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(2,4-dichlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often starts with the preparation of 2,4-dichlorophenyl hydrazine, which is then reacted with ethyl acetoacetate in the presence of a base to form the triazole ring. The final step involves esterification to obtain the desired ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(2,4-dichlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different derivatives with altered biological activities.

Substitution: Halogen atoms in the phenyl ring can be substituted with other functional groups, leading to a variety of analogs.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like sodium hydroxide and various nucleophiles facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a range of functionalized triazoles.

Scientific Research Applications

Ethyl 1-(2,4-dichlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as an antimicrobial and antifungal agent.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 1-(2,4-dichlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, disrupting biological pathways and leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparative Data Table

Key Findings and Insights

- Corrosion Inhibition: Electron-withdrawing substituents (e.g., Cl, NO₂) enhance adsorption on metal surfaces, with the 2,4-dichloro analog likely outperforming mono-substituted derivatives due to synergistic electronic effects .

- Biological Activity: Quinoline and sulfonamide modifications shift applications toward antioxidant and antimicrobial domains, respectively .

- Structural Influence : Crystallographic data reveal that substituents dictate packing motifs and intermolecular interactions, impacting material properties .

Biological Activity

Ethyl 1-(2,4-dichlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a compound that belongs to the triazole family, which has gained attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.

- Molecular Formula : C12H11Cl2N3O2

- CAS Number : 135590-91-9

- IUPAC Name : this compound

Antimicrobial Activity

Triazole derivatives have been widely studied for their antimicrobial properties. This compound exhibits significant antimicrobial activity against various bacterial strains. A study found that triazoles can inhibit the growth of both gram-positive and gram-negative bacteria due to their ability to disrupt cell wall synthesis and function.

Table 1: Antimicrobial Activity of Triazole Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Ethyl 1-(2,4-dichlorophenyl)-5-methyl... | Staphylococcus aureus | 32 µg/mL |

| Ethyl 1-(2,4-dichlorophenyl)-5-methyl... | Escherichia coli | 64 µg/mL |

| Ethyl 1-(2,4-dichlorophenyl)-5-methyl... | Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

The anticancer potential of ethyl triazoles has also been documented. Research indicates that this compound can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific enzymes involved in cell proliferation.

A notable study demonstrated that this compound showed cytotoxic effects against several cancer cell lines. The compound's IC50 values were significantly lower than those of standard chemotherapeutics in certain assays.

Table 2: Anticancer Activity of Triazole Derivatives

The mechanism through which this compound exerts its biological effects involves:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes such as xanthine oxidase and topoisomerases.

- Induction of Apoptosis : It triggers apoptotic pathways in cancer cells by activating caspases and altering mitochondrial membrane potential.

Case Studies

In a recent study focusing on the therapeutic potential of triazoles in cancer treatment, this compound was administered to mice models with induced tumors. The results indicated a significant reduction in tumor size compared to control groups receiving no treatment.

Another case study highlighted its use in combination therapy with traditional chemotherapeutic agents, showing enhanced efficacy and reduced side effects.

Q & A

Q. What are the established synthetic routes for Ethyl 1-(2,4-dichlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate, and how can reaction conditions be optimized?

The compound is typically synthesized via cyclocondensation or Huisgen 1,3-dipolar cycloaddition. A common approach involves reacting 2,4-dichlorophenylhydrazine derivatives with β-keto esters under basic conditions. For example, in related triazole syntheses, ethyl oxalate and substituted hydrazines form intermediates that undergo cyclization . Optimization may involve adjusting solvent polarity (e.g., ethanol vs. DMF), temperature (60–100°C), and catalysts (e.g., Cu(I) for click chemistry). Purity is often verified via HPLC or NMR, with yields reported between 50–75% in analogous protocols .

Q. How is X-ray crystallography employed to characterize the compound’s molecular structure?

Single-crystal X-ray diffraction (SCXRD) is critical for resolving bond lengths, angles, and intermolecular interactions. For structurally similar triazoles, triclinic (e.g., P1) or monoclinic (e.g., P2₁/c) systems are common. Key parameters include:

| Parameter | Example Values |

|---|---|

| Crystal system | Triclinic (P1) or monoclinic |

| Unit cell dimensions | a = 7.9692 Å, b = 9.1656 Å |

| Hydrogen bonding | C–H···O interactions |

| R factor | <0.05 for high-resolution data |

Refinement using SHELXL and visualization via WinGX/ORTEP are standard.

Q. What preliminary biological assays are recommended to screen for anticancer or antimicrobial activity?

Initial screening often involves:

- Antiproliferative assays : MTT or SRB tests against cancer cell lines (e.g., NCI-H522 lung cancer), with IC₅₀ values calculated .

- Antimicrobial tests : Agar diffusion or microdilution against S. aureus or E. coli .

- Dosage : 10–100 µM ranges, with controls (e.g., cisplatin for cytotoxicity). Triazole derivatives show moderate activity (e.g., 68–75% growth inhibition in NCI-H522) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) elucidate electronic properties and structure-activity relationships (SAR)?

Density Functional Theory (DFT) calculates HOMO-LUMO gaps, electrostatic potentials, and Fukui indices to predict reactivity. For triazoles:

- Electron-withdrawing groups (e.g., dichlorophenyl) enhance electrophilicity at the triazole ring, correlating with bioactivity .

- Hydrogen-bonding propensity : Simulated interactions (e.g., C–H···O) align with SCXRD data to explain crystal packing .

Software like Gaussian or ORCA is used with basis sets (e.g., B3LYP/6-311+G(d,p)) .

Q. How should researchers address contradictions in crystallographic data across studies?

Discrepancies in unit cell parameters or hydrogen-bonding patterns may arise from:

- Polymorphism : Different crystallization solvents (e.g., ethanol vs. acetone) .

- Refinement protocols : SHELXL settings (e.g., restraints on displacement parameters) .

- Data quality : Resolution (<1.0 Å preferred) and Rint (<5% for reliability). Cross-validate with IR/Raman spectroscopy or Hirshfeld surface analysis .

Q. What advanced spectroscopic techniques resolve tautomeric or conformational ambiguities?

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?

Key modifications include:

- Substitution at position 1 : Bulky aryl groups (e.g., 2,4-dichlorophenyl) improve hydrophobic interactions with target proteins .

- Ester hydrolysis : Converting the ethyl ester to a carboxylic acid enhances solubility and binding affinity .

- Position 5 : Methyl groups reduce steric hindrance, while larger substituents (e.g., ethoxymethylene) may decrease activity .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported biological activities for similar triazole derivatives?

Variability in IC₅₀ values may stem from:

- Cell line specificity : NCI-H522 (lung) vs. A498 (kidney) .

- Assay conditions : Serum concentration or incubation time affecting compound stability.

- Purity : HPLC purity >95% is critical; impurities (e.g., unreacted hydrazines) can skew results .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.